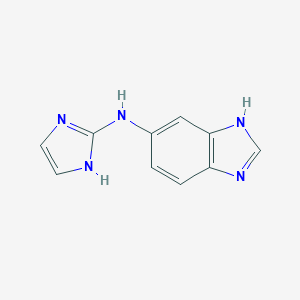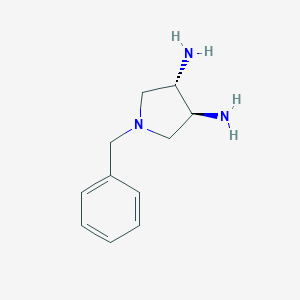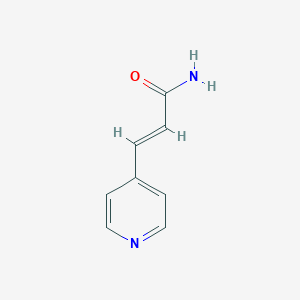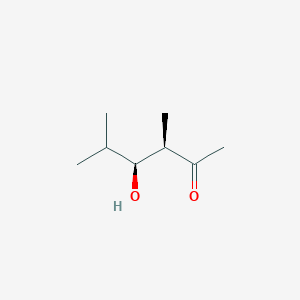
3-(4-Ethylphenyl)propan-1-ol
Overview
Description
3-(4-Ethylphenyl)propan-1-ol: is an organic compound with the molecular formula C11H16O and a molecular weight of 164.25 g/mol . It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of 3-(4-Ethylphenyl)propanal: One common method to synthesize 3-(4-Ethylphenyl)propan-1-ol is through the reduction of 3-(4-Ethylphenyl)propanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
-
Grignard Reaction: Another method involves the Grignard reaction, where 4-ethylbenzyl chloride reacts with magnesium in the presence of anhydrous ether to form the Grignard reagent. This reagent is then reacted with formaldehyde, followed by hydrolysis to yield this compound.
Industrial Production Methods:
Industrial production of this compound often involves large-scale reduction processes using catalytic hydrogenation. This method is efficient and cost-effective for producing the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation: 3-(4-Ethylphenyl)propan-1-ol can undergo oxidation reactions to form 3-(4-Ethylphenyl)propanal or 3-(4-Ethylphenyl)propanoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: The compound can be reduced to form 3-(4-Ethylphenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form 3-(4-Ethylphenyl)propyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 3-(4-Ethylphenyl)propanal, 3-(4-Ethylphenyl)propanoic acid
Reduction: 3-(4-Ethylphenyl)propan-1-amine
Substitution: 3-(4-Ethylphenyl)propyl chloride
Scientific Research Applications
Chemistry:
3-(4-Ethylphenyl)propan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
In biological research, this compound is used to study the effects of alcohols on cellular processes and enzyme activities. It serves as a model compound for understanding the interactions between alcohols and biological systems.
Medicine:
While not directly used as a drug, this compound is utilized in medicinal chemistry for the synthesis of potential pharmaceutical agents. It is also used in the development of drug delivery systems.
Industry:
In the industrial sector, this compound is used as a solvent and as an intermediate in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Ethylphenyl)propan-1-ol involves its interaction with various molecular targets, primarily through its hydroxyl group. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution and addition reactions.
Comparison with Similar Compounds
3-Phenylpropan-1-ol: Similar structure but lacks the ethyl group on the phenyl ring.
4-Ethylbenzyl alcohol: Similar structure but with the hydroxyl group directly attached to the benzene ring.
3-(4-Methylphenyl)propan-1-ol: Similar structure but with a methyl group instead of an ethyl group on the phenyl ring.
Uniqueness:
3-(4-Ethylphenyl)propan-1-ol is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can affect the compound’s physical properties, such as boiling point and solubility, as well as its chemical behavior in various reactions.
Properties
IUPAC Name |
3-(4-ethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8,12H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDCCPWCPMNHOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570812 | |
| Record name | 3-(4-Ethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180274-13-9 | |
| Record name | 3-(4-Ethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80570812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


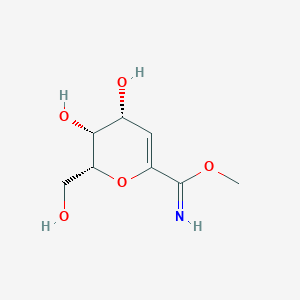
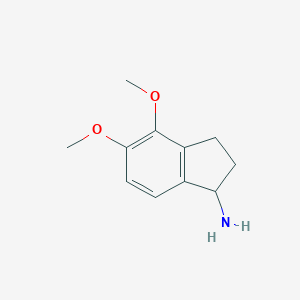
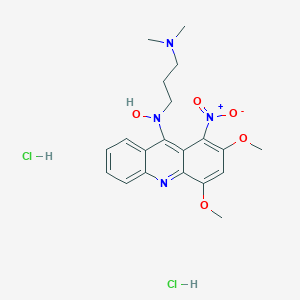
![1-(3,4-Dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B63232.png)
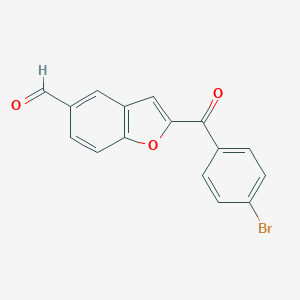
![3-(4-Methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B63235.png)

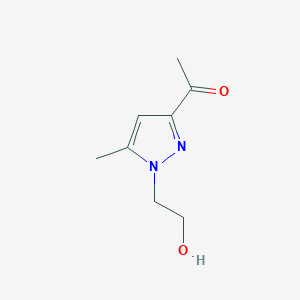
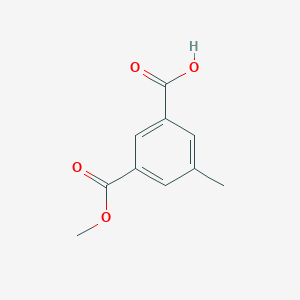
![(2S)-2-[(3,3-Dimethyl-2,4-dihydroisoquinolin-1-ylidene)azaniumyl]-4-methylpentanoate](/img/structure/B63242.png)
